1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride
Description
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
9-azoniabicyclo[3.3.1]nonane-1-carboxylic acid;chloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-5-1-3-7(10-9)4-2-6-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI Key |
BDBYNVYWQSXCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)([NH2+]2)C(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the radical cyclization of appropriate precursors. For instance, the radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert ketones or aldehydes within the bicyclic structure to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium tetrahydridoborate is often used for reducing ketones and aldehydes.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.
Scientific Research Applications
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride exerts its effects involves its interaction with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can act as a ligand for certain receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with analogous derivatives:
† Inferred based on structural similarity to other azabicyclic chlorides.
Physicochemical Properties
- Polarity and Solubility : The carboxy group in the target compound increases hydrophilicity compared to esters (e.g., methyl ester in ) or hydrophobic benzyl derivatives (e.g., ).
- Acidity : The carboxylic acid (pKa ~2-3) in the target compound contrasts with the neutral ketone (e.g., ) or basic amine (e.g., ) in analogs.
- Thermal Stability : Quaternary ammonium salts like the target compound may exhibit lower thermal stability compared to neutral bicyclic derivatives due to ionic dissociation.
Key Research Findings
Structural Flexibility: The bicyclo[3.3.1]nonane system exhibits puckering modes analyzed via Cremer-Pople coordinates , influencing steric and electronic interactions in derivatives.
Hazard Profiles : Most azabicyclic chlorides share hazards like oral toxicity (H302) and skin/eye irritation (H315/H319) .
Synthetic Versatility : Functional groups (carboxy, ester, amine) enable diverse modifications, positioning these compounds as versatile building blocks.
Biological Activity
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride is a bicyclic organic compound notable for its unique structural features, which include a nitrogen atom integrated into the bicyclic framework and a carboxylic acid functional group. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential biological activity, particularly its interactions with various biological receptors.
The molecular formula of this compound is , with a molecular weight of 205.68 g/mol. The presence of the chloride ion enhances its solubility in polar solvents, facilitating its application in biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClNO2 |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 9-Azoniabicyclo[3.3.1]nonane-1-carboxylic acid; chloride |
| InChI Key | BDBYNVYWQSXCDS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCCC(C1)([NH2+]2)C(=O)O.[Cl-] |
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors, such as sigma receptors, which are implicated in various physiological processes and disease states. Its bicyclic structure allows it to fit into specific binding sites on these receptors, potentially modulating their activity and influencing cellular pathways.
Biological Activity Studies
Research has indicated that compounds with similar structures may exhibit significant affinity for sigma receptors, suggesting that this compound could have therapeutic applications. For instance, studies on related compounds have shown effective binding to human muscarinic receptors, which are crucial in neurotransmission and other physiological functions.
Affinity Studies
In a comparative study of structurally related compounds, it was observed that certain derivatives displayed high selectivity and binding affinity to muscarinic receptors:
| Compound Name | Ki (nM) | Selectivity Ratio (σ1/σ2) |
|---|---|---|
| Exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy... | ~10 - 50 | High |
| WC-26 | 2.58 | 557 |
| WC-59 | 0.82 | 2087 |
These findings suggest that modifications in the structure can significantly influence receptor binding properties and selectivity.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors, such as radical cyclization of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. The chemical reactions it can undergo include:
Oxidation: Yields carbonyl compounds.
Reduction: Converts ketones or aldehydes to alcohols.
Substitution: Allows for the introduction of various functional groups.
Case Studies
Several studies have explored the pharmacological potential of related azabicyclo compounds:
-
Study on Muscarinic Receptors:
A study documented that certain bicyclic compounds with similar structures acted as antagonists at human M1-M5 muscarinic receptors, indicating their potential as therapeutic agents for conditions like Alzheimer's disease. -
Sigma Receptor Binding:
Research focusing on σ2 receptor ligands showed that specific derivatives exhibited high binding affinities (Ki values in the low nanomolar range), suggesting their utility in cancer imaging and treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
